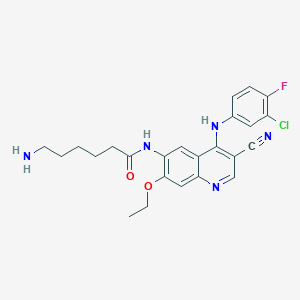

Linkable pelitinib analogue

Description

Background of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. nih.gov These receptors are crucial for regulating cell growth, proliferation, and survival. researchgate.net In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth. nih.govresearchgate.net This makes EGFR a prime target for anticancer therapies. drugbank.com

Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the signaling pathways of EGFR. nih.govmdpi.com They work by competing with adenosine (B11128) triphosphate (ATP) at the kinase's binding site, thereby preventing the phosphorylation that activates downstream signaling cascades. mdpi.com The development of EGFR-TKIs has evolved through several generations, each aiming to improve efficacy and overcome resistance mechanisms. nih.govmdpi.com

Overview of Pelitinib (B1684513) as an Irreversible EGFR Kinase Inhibitor

Pelitinib, also known as EKB-569, is a second-generation, irreversible EGFR inhibitor. nih.govdrugbank.com It is a potent and selective small molecule that effectively blocks the kinase activity of EGFR. drugbank.commdpi.com Pelitinib has demonstrated significant inhibitory activity against EGFR with an IC50 value of 38.5 nM. selleckchem.commedchemexpress.com It also shows some activity against other kinases like Src and ErbB2, but with much lower potency. selleckchem.commedchemexpress.com

Unlike first-generation TKIs which bind reversibly, pelitinib forms a permanent, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain. reactome.orgreactome.orgresearchgate.net This irreversible binding leads to a sustained blockade of EGFR signaling. scbt.com The reactive part of the pelitinib molecule, an α,β-unsaturated carbonyl group, acts as a Michael acceptor, facilitating the covalent bond formation with the thiol group of the cysteine residue. mdpi.com This mechanism contributes to its high potency and prolonged duration of action. researchgate.net

Rationale for the Development of Linkable Pelitinib Analogues

The creation of linkable pelitinib analogues opens up new avenues for research and drug development. By incorporating a "handle" or linker, the core pelitinib structure can be attached to various functional moieties without significantly compromising its binding affinity for EGFR.

Linkable pelitinib analogues are invaluable tools for chemical biology. When attached to fluorescent dyes or affinity tags, they allow for the direct visualization and quantification of target engagement in living cells. biorxiv.org This is crucial for confirming that a drug is reaching its intended target and for understanding the relationship between target occupancy and cellular response. biorxiv.org For instance, a clickable version of pelitinib could be used in high-content screening to identify new drug-protein interactions. researchgate.net

The synthesis of various linkable pelitinib analogues contributes to a deeper understanding of the structure-activity relationship (SAR) of this class of inhibitors. acs.org By systematically modifying the linker and attachment point, researchers can determine which parts of the molecule are essential for binding and which can be altered. dntb.gov.ua This knowledge is critical for designing new inhibitors with improved properties, such as enhanced selectivity or better cell permeability. scilit.com Studies on related compounds have shown that even small changes to the molecule can significantly impact its biological activity. mdpi.com

Linkable pelitinib analogues serve as the foundation for creating advanced molecular probes. nih.gov These probes can be designed for a variety of applications, including:

Fluorescent Probes: For imaging drug distribution and target localization within cells. nih.gov

Biotinylated Probes: For affinity purification and identification of binding partners.

Photoaffinity Probes: For covalently cross-linking to the target protein upon photoactivation, allowing for more robust identification of the binding site.

These advanced probes are instrumental in dissecting the complex signaling networks regulated by EGFR and in the discovery of novel therapeutic strategies. researchgate.net

Development of Conjugates and Bivalent Systems

The "linkable" nature of this pelitinib analogue is pivotal for the creation of conjugates and bivalent systems. These sophisticated molecular constructs are designed to perform specific functions that the parent molecule alone cannot achieve.

Conjugates: A linkable pelitinib analogue can be conjugated to a variety of molecular entities. For instance, attaching a fluorescent dye allows for the direct visualization of the drug's distribution within cells and tissues. researchgate.net This provides crucial information about which cells the drug enters and where it localizes within the cell. Similarly, linking the analogue to a biotin (B1667282) tag can facilitate the isolation and identification of the proteins that pelitinib interacts with, a process known as affinity purification.

Another powerful application is the creation of antibody-drug conjugates (ADCs). In this approach, the potent pelitinib analogue is linked to an antibody that specifically recognizes a protein on the surface of cancer cells. This targeted delivery system ensures that the drug is concentrated at the tumor site, maximizing its efficacy while minimizing side effects on healthy tissues.

Bivalent Systems: Bivalent systems involve linking two molecules of the pelitinib analogue together or linking the pelitinib analogue to another distinct drug molecule. A bivalent pelitinib construct, with two inhibitor units, can exhibit increased avidity, or binding strength, to its target protein. This is because the two linked inhibitors can simultaneously engage with two binding sites on the target, leading to a much more stable interaction.

Furthermore, creating hetero-bivalent molecules, where a pelitinib analogue is linked to an inhibitor of a different protein, offers a strategy to simultaneously block multiple signaling pathways that are crucial for cancer cell survival and proliferation. google.com This dual-targeting approach can be more effective than using two separate drugs and may help to overcome drug resistance. For example, inhibiting both EGFR and another signaling protein like c-Met, which are known to have interconnected roles in cancer, is a promising therapeutic strategy. google.com

A notable development in this area is the use of chemoproteomics to identify new applications for such compounds. Studies have shown that pelitinib can induce the degradation of specific proteins, such as PRDX4, by acting as a "molecular glue". nih.gov This discovery, enabled by profiling the interactions of pelitinib, opens up new avenues for designing conjugates that can specifically target and degrade disease-causing proteins. nih.gov

The ability to create these complex molecular architectures highlights the power of linkable pelitinib analogues. They serve as a versatile platform for developing next-generation chemical probes and therapeutic agents with enhanced precision and efficacy.

Research Findings on Pelitinib and its Analogues

| Compound/System | Target(s) | Key Findings |

| Pelitinib | EGFR, Src, MEK/ERK, ErbB2 | Irreversible inhibitor of EGFR with an IC50 of 38.5 nM. medchemexpress.com Also shows inhibitory activity against other kinases at higher concentrations. medchemexpress.com |

| This compound | EGFR and other potential binders | Enables conjugation to probes for visualization and proteomic studies. researchgate.net Can be used to create bivalent and multi-specific molecules. google.com |

| Pelitinib-based Conjugates | Specific cellular targets | Can be used for targeted drug delivery (e.g., ADCs) or as chemical probes to study protein interactions. researchgate.net |

| Pelitinib-based Bivalent Systems | EGFR, potentially other kinases | Can exhibit increased binding avidity and the potential for dual pathway inhibition. google.com |

| Pelitinib as a Molecular Glue | PRDX4 | Induces the degradation of the protein PRDX4, suggesting a novel mechanism of action beyond kinase inhibition. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25ClFN5O2 |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

6-amino-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]hexanamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-2-33-22-12-20-17(11-21(22)31-23(32)6-4-3-5-9-27)24(15(13-28)14-29-20)30-16-7-8-19(26)18(25)10-16/h7-8,10-12,14H,2-6,9,27H2,1H3,(H,29,30)(H,31,32) |

InChI Key |

DJCJFPLICHHEEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)CCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for Linkable Pelitinib Analogues

Strategies for Introducing Linker Functionalities

The ability to attach pelitinib (B1684513) to other molecular entities is paramount for its use as a chemical probe. This is achieved by incorporating a "linker" with a reactive handle. The choice of linker and its point of attachment are critical to ensure that the analogue retains its inhibitory activity.

Click Chemistry Handle Integration (e.g., Azide (B81097), Alkyne)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a favored method for bioconjugation due to its high efficiency, specificity, and biocompatibility. imperial.ac.uknih.gov To utilize this powerful tool, pelitinib analogues are synthesized to contain either an azide or an alkyne group.

One strategy involves modifying the Michael acceptor unit at the C-6 position of the quinoline (B57606) core. imperial.ac.uk For instance, the dimethylamine (B145610) group in pelitinib can be replaced with a Boc-propargylamine unit, which contains a terminal alkyne. imperial.ac.uk This allows for the subsequent "clicking" of an azide-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. imperial.ac.uknih.gov A 2025 study detailed the synthesis of an alkyne-functionalized probe, TL-alkyne (TL-alk), for labeling xeroderma pigmentosum type B (XPB), showcasing the utility of this approach in identifying new protein targets. nih.gov

Table 1: Examples of Clickable Pelitinib Analogues

| Compound/Probe | Linker Functionality | Application | Reference |

|---|---|---|---|

| TL-alkyne (TL-alk) | Alkyne | Labeling of xeroderma pigmentosum type B (XPB) for high-content screening. | nih.gov |

| Compound 8 | Boc-propargylamine (alkyne) | Precursor for introducing labels via CuAAC. | imperial.ac.uk |

| Compound 10 | Terminal alkyne | Alternative precursor for label introduction via 'click' cycloaddition. | imperial.ac.uk |

Introduction of Photoreactive Tags (e.g., Benzophenones)

Photoreactive tags enable the formation of a covalent bond between the pelitinib analogue and its target protein upon exposure to UV light. This technique, known as photo-affinity labeling, is invaluable for identifying and mapping binding sites. Benzophenones, aryl azides, and diazirines are common photoreactive groups. google.comgoogleapis.com

While specific examples of photoreactive pelitinib analogues are less commonly detailed in readily available literature, the general principle involves synthesizing a pelitinib derivative with a linker that terminates in one of these photoreactive moieties. google.com The synthesis would be designed to place the photoreactive group in proximity to the expected binding site to ensure efficient crosslinking upon photoactivation. googleapis.com

Chemical Synthesis Pathways for Core Pelitinib Scaffolds

The synthesis of linkable pelitinib analogues relies on the efficient construction of the core 4-anilino-3-cyanoquinoline scaffold. researchgate.netias.ac.in This scaffold is the foundation upon which the various linker functionalities are built.

Quinoline-Based Scaffold Synthesis

The synthesis of the pelitinib core generally involves the construction of the quinoline ring system, followed by the introduction of the key substituents at the 4, 6, and 7-positions. researchgate.netgoogle.com A common route starts with an appropriately substituted aniline (B41778), which undergoes condensation and cyclization to form a 4-oxo-quinoline derivative. google.com

For example, a widely cited synthesis by Wissner et al. involves the reaction of an aniline precursor with (Z)-3-oxyethyl group-2-itrile group-ethyl propenoate to build the quinoline ring. google.com The 4-oxo group is then converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride. google.com This 4-chloroquinoline (B167314) intermediate is a crucial building block, as the chlorine atom can be readily displaced by the desired aniline moiety (in pelitinib's case, 3-chloro-4-fluoroaniline) via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netgoogle.com The presence of electron-withdrawing groups, such as the 3-cyano group, activates the C4 position for this substitution. researchgate.net

Table 2: Key Intermediates in Pelitinib Synthesis

| Intermediate | Structure Description | Role in Synthesis | Reference |

|---|---|---|---|

| 4-Oxo-3-quinoline-6-carbonitrile derivative | Quinoline ring with an oxo group at C4 and a nitrile at C6. | Precursor to the 4-chloro intermediate. | google.com |

| 4-Chloro-3-quinoline-6-carbonitrile derivative | Quinoline ring with a chloro group at C4 and a nitrile at C6. | Key intermediate for introducing the aniline side chain via SNAr. | researchgate.netgoogle.com |

| 6-Amino-4-(arylamino)quinoline-3-carbonitriles | The quinoline core with an amino group at C6. | Precursor for attaching the Michael acceptor side chain. | researchgate.net |

Diversification Strategies for Peripheral Moieties

Once the core quinoline scaffold is assembled, the peripheral moieties can be diversified to introduce linkers or to modulate the compound's properties. The C-6 amino group is a common point for modification. researchgate.net It can be acylated with various unsaturated acid chlorides or mixed anhydrides to install the Michael acceptor side chain. researchgate.net This is where different linker functionalities, such as those containing alkynes or protected amines, can be introduced by using appropriately modified acylating agents. imperial.ac.uk

For example, instead of using (E)-4-(dimethylamino)but-2-enoic acid to form the final pelitinib structure, a derivative like ethyl (E)-4-(tert-butoxycarbonyl-prop-2-ynyl-amino)-but-2-enoate can be used to install an alkyne handle. imperial.ac.uk Similarly, modifications to the C-7 ethoxy group or the 3-chloro-4-fluoroaniline (B193440) moiety can be envisioned to explore structure-activity relationships or to provide alternative attachment points for linkers, although this is less common. imperial.ac.uk The modular nature of the synthesis allows for considerable flexibility in designing and creating a diverse range of linkable pelitinib analogues for various applications in chemical biology and drug discovery.

Purification and Characterization Techniques for Analogues

Following the synthesis of linkable pelitinib analogues, rigorous purification and characterization are paramount to ensure the identity, purity, and stability of the final compounds. A variety of analytical techniques are employed to achieve this, providing detailed information about the molecular structure and sample integrity.

Purification of pelitinib analogues often involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. Common techniques include:

Protein Precipitation (PPT): This is a frequently used initial step for cleaning up biological samples. Precipitants like acetonitrile, methanol, or dichloromethane (B109758) are used to remove proteins from the sample matrix. nih.gov

Solid-Phase Extraction (SPE): SPE has become a routine method due to its superior purification capabilities and reduced solvent consumption compared to older techniques. nih.gov It relies on the differential partitioning of the analyte between a solid sorbent and a liquid mobile phase. Various SPE cartridges, such as C18, are utilized to achieve high extraction recovery. nih.gov Advanced SPE techniques like micro-SPE (μ-SPE) and magnetic SPE (MSPE) offer further advantages in terms of sample volume and analysis time. nih.gov

Chromatography: Column chromatography is a fundamental purification technique. uni-regensburg.de For more precise separation, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed. nih.govgoogle.com These methods utilize various stationary phases, such as C18 columns, and mobile phase gradients to achieve excellent separation of the target analogue from impurities. researchgate.netnih.gov

Once purified, the structural identity and purity of the linkable pelitinib analogues are confirmed using a suite of characterization techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of the synthesized analogues. tandfonline.comfrontiersin.org These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired structure and the identification of any structural isomers or impurities. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. frontiersin.org Tandem mass spectrometry (MS/MS) is also a powerful tool for structural elucidation and can be used to characterize the fragmentation patterns of the analogues. researchgate.netresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov This technique is particularly useful for confirming the presence of key structural features, such as carbonyl groups, nitriles, and amines, which are characteristic of pelitinib and its analogues.

The combination of these purification and characterization techniques ensures the production of high-quality, well-defined linkable pelitinib analogues suitable for their intended downstream applications.

Table 1: Purification and Characterization Techniques for Linkable Pelitinib Analogues

| Technique | Purpose | Key Findings/Applications | References |

|---|---|---|---|

| Protein Precipitation (PPT) | Initial sample cleanup from biological matrices. | Removal of proteins using precipitants like acetonitrile. | nih.gov |

| Solid-Phase Extraction (SPE) | Purification and concentration of the analyte. | High recovery rates using C18 cartridges; advanced methods like µ-SPE reduce sample volume. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification. | Used with various columns and mobile phases for purification. | uni-regensburg.degoogle.com |

| Ultra-Performance Liquid Chromatography (UPLC) | Enhanced separation efficiency and speed. | Coupled with MS/MS for bioanalytical methods. | nih.gov |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Confirms the chemical structure and identifies functional groups. | tandfonline.comfrontiersin.org |

| Mass Spectrometry (MS) / High-Resolution MS (HRMS) | Molecular weight determination and elemental composition. | Confirms molecular identity and formula. | frontiersin.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization and fragmentation analysis. | Used for detailed structural analysis and in bioanalytical assays. | researchgate.netresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of key functional groups. | nih.gov |

Molecular and Cellular Mechanisms of Action of Linkable Pelitinib Analogues

Kinase Inhibition Profiling

The mechanism of action of pelitinib (B1684513) and its analogues is centered on their ability to function as highly potent, irreversible inhibitors of the epidermal growth factor receptor (EGFR). selleckchem.com This is achieved through the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain. researchgate.netbiomolther.org While its primary target is EGFR, the compound also exhibits activity against other kinases, both within and outside the ErbB family.

Inhibition of EGFR Autophosphorylation

Pelitinib analogues potently inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of tyrosine residues in its cytoplasmic tail, which initiates downstream signaling cascades. Pelitinib blocks this crucial activation step. medchemexpress.com In cellular assays, treatment with pelitinib leads to a significant and dramatic reduction in EGFR phosphorylation, confirming the effective inhibition of the receptor's kinase activity in a cellular context. selleckchem.commedchemexpress.com This inhibition occurs without altering the total amount of EGFR protein. medchemexpress.com The IC₅₀ value for the inhibition of EGF-induced EGFR phosphorylation in cells like A431 and normal human epidermal keratinocytes (NHEK) has been measured in the range of 20-80 nM. medchemexpress.comrndsystems.com

Pan-ErbB Family Kinase Inhibition (EGFR, HER2, ErbB4)

Pelitinib analogues are characterized as pan-ErbB inhibitors, meaning they target multiple members of the ErbB (also known as HER) family of receptor tyrosine kinases. adooq.comcancer.gov This family includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). The primary targets for pelitinib's irreversible binding are EGFR, HER2, and HER4. cancer.gov

While potent against EGFR, pelitinib displays varied activity against other ErbB members. It is considerably more selective for EGFR than for the closely related HER2/ErbB2 kinase. medchemexpress.com For instance, the concentration required to inhibit HER2 is approximately 32-fold higher than that needed for EGFR. medchemexpress.com This differential potency is reflected in their respective IC₅₀ values.

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| EGFR (ErbB1) | 38.5 | selleckchem.commedchemexpress.comselleckchem.com |

| HER2 (ErbB2) | 1255 | selleckchem.commedchemexpress.comselleckchem.com |

| ErbB4 (HER4) | Qualitatively Inhibited | cancer.gov |

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| Src | 282 | selleckchem.commedchemexpress.comselleckchem.com |

| MEK/ERK | 800 | selleckchem.commedchemexpress.comselleckchem.com |

| Raf | 3353 | rndsystems.com |

| c-Met | 4100 | rndsystems.com |

| Cdk4 | >20,000 | rndsystems.com |

Irreversible Binding Kinetics and Stoichiometry

The defining characteristic of the pelitinib scaffold is its capacity for irreversible inhibition. sci-hub.se Analogues function as Type VI kinase inhibitors, which form a permanent, covalent bond with their target protein. sci-hub.se This is accomplished via a Michael addition reaction between an electrophilic acrylamide (B121943) group on the inhibitor and the thiol side chain of a specific, conserved cysteine residue within the ATP-binding pocket of the target kinase. biomolther.org

For the ErbB family, the targeted residues are:

Cys-797 in EGFR researchgate.netsci-hub.se

Cys-805 in HER2 researchgate.net

Cys-803 in ErbB4 pnas.org

This covalent interaction results in the permanent inactivation of the enzyme. Mass spectrometry studies have confirmed the formation of a covalent adduct between the inhibitor and the EGFR protein, providing direct evidence of the irreversible binding mechanism. pnas.org This covalent modification distinguishes these inhibitors from reversible, ATP-competitive inhibitors like gefitinib (B1684475) or erlotinib. biomolther.orgpnas.org

Downstream Signaling Pathway Modulation

By inhibiting EGFR and other upstream kinases, linkable pelitinib analogues effectively block the activation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The most prominent of these is the mitogen-activated protein kinase (MAPK) cascade.

Impact on MAPK (ERK1/2, p38, JNK) Signaling

The MAPK signaling network, comprising key pathways like ERK1/2, p38, and c-Jun N-terminal kinase (JNK), is a major downstream effector of EGFR activation. nih.gov Pelitinib treatment has been shown to suppress this network by reducing the phosphorylation levels of its core components. nih.gov Studies in hepatocellular carcinoma cells demonstrated that pelitinib treatment leads to a significant decrease in the phosphorylation of ERK, p38, and JNK, without affecting the total protein levels of these kinases. nih.gov This disruption of MAPK signaling contributes to the compound's anti-proliferative and anti-migratory effects. nih.gov

Regulation of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. escholarship.org Aberrant activation of this pathway is a common feature in many cancers. Pelitinib and its analogues have been shown to effectively inhibit this pathway.

Pelitinib treatment leads to a significant decrease in the phosphorylation of AKT, a central kinase in this pathway. abmole.com By inhibiting EGFR, a key upstream activator, pelitinib prevents the subsequent activation of PI3K and the phosphorylation of AKT. abmole.com This disruption of the signaling cascade ultimately affects the downstream effector mTOR, a master regulator of protein synthesis. escholarship.orgmdpi.com Studies have demonstrated that pelitinib can decrease the phosphorylation of both AKT and ERK at the protein level. abmole.com In some cancer cell lines, the combination of a PI3K/mTOR inhibitor with an irreversible ErbB inhibitor like a pelitinib analogue has been shown to overcome resistance.

The inhibition of the PI3K/AKT/mTOR pathway by pelitinib analogues contributes significantly to their anti-proliferative and pro-apoptotic effects in cancer cells.

Effects on STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. plos.org Constitutive activation of STAT3 is frequently observed in various human cancers and is associated with tumor progression. plos.org

Pelitinib has been shown to be a potent inhibitor of STAT3 phosphorylation. selleckchem.com In A431 and NHEK cells, pelitinib inhibits the EGF-induced phosphorylation of STAT3 with an IC50 of 30-70 nM. selleckchem.com Similarly, in NHEK cells, it inhibits TGF-α mediated activation of STAT3 with an IC50 of 60 nM. selleckchem.com This inhibition of STAT3 activation is a key mechanism through which pelitinib analogues can exert their anti-tumor effects, as activated STAT3 is known to drive the expression of genes involved in cell survival and proliferation. plos.orgmdpi.com

Cellular Response Mechanisms

The molecular changes induced by linkable pelitinib analogues translate into a range of cellular responses that are detrimental to cancer cells.

Inhibition of Cell Proliferation and Viability in Cell Lines

Linkable pelitinib analogues exhibit potent anti-proliferative activity across a variety of cancer cell lines. Pelitinib has been shown to significantly inhibit the proliferation of normal human keratinocytes (NHEK) and tumor cells such as A431 (epidermoid carcinoma) and MDA-468 (breast carcinoma). selleckchem.comnih.gov However, it displays lower activity against MCF-7 breast cancer cells. selleckchem.com In hepatocellular carcinoma (HCC) cell lines, including Huh7, Hep3B, and SNU449, pelitinib treatment did not show significant cytotoxicity at concentrations that were effective in inhibiting cell migration, suggesting a more pronounced effect on cell motility than on cell viability in these specific lines. nih.gov

Table 1: Inhibition of Cell Proliferation by Pelitinib in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NHEK | Normal Human Keratinocytes | 61 selleckchem.com |

| A431 | Epidermoid Carcinoma | 125 selleckchem.com |

| MDA-468 | Breast Carcinoma | 260 selleckchem.com |

| MCF-7 | Breast Carcinoma | 3600 selleckchem.com |

Induction of Apoptosis Pathways

Pelitinib analogues can induce programmed cell death, or apoptosis, in cancer cells. The combination of pelitinib with transporter substrate anticancer drugs has been shown to induce marked apoptosis, particularly in cells exposed to hyperthermia. This suggests a role for pelitinib in sensitizing cancer cells to other therapeutic agents. The inhibition of key survival pathways like PI3K/AKT/mTOR by pelitinib is a likely contributor to its pro-apoptotic effects. mdpi.com

Modulation of Cell Migration and Invasion (e.g., EMT via Twist1 degradation)

A crucial aspect of the anti-cancer activity of pelitinib analogues is their ability to inhibit cell migration and invasion, which are key processes in metastasis. nih.gov Pelitinib treatment has been found to significantly inhibit wound closure in various HCC cell lines, including Huh7, Hep3B, and SNU449. nih.gov It also inhibits multicellular cancer spheroid invasion. nih.gov

This inhibition of migration and invasion is, in part, mediated by the induction of Twist1 degradation. nih.gov Twist1 is a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. mdpi.comnih.gov Pelitinib treatment leads to a dose-dependent reduction in Twist1 protein levels, while not affecting other EMT-related transcription factors like Snail1 and ZEB1. nih.gov The degradation of Twist1 is mediated through the ubiquitin-proteasome system. nih.gov By inhibiting the MAPK and Akt signaling pathways, which are known to stabilize Twist1, pelitinib promotes its degradation. mdpi.comnih.gov This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin, effectively reversing the EMT phenotype. nih.gov

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2, ABCB1)

Linkable pelitinib analogues have been identified as significant modulators of ATP-Binding Cassette (ABC) transporters, a family of membrane proteins pivotal in the development of multidrug resistance (MDR) in cancer cells. The interaction primarily involves ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp), and to some extent, ABCC1. tandfonline.com This modulation is a critical aspect of their mechanism of action, with implications for overcoming chemotherapy resistance.

Research indicates that pelitinib itself is a substrate for the ABCG2 transporter, as cells overexpressing ABCG2 can exhibit resistance to the compound. nih.gov However, at therapeutically relevant concentrations, pelitinib and its analogues act as potent inhibitors of these transporters. nih.gov This dual role as both a substrate and an inhibitor is characteristic of many tyrosine kinase inhibitors (TKIs) that interact with ABC transporters.

The primary mechanism of inhibition is competitive. researchgate.netnih.govnih.govresearchgate.net Pelitinib directly competes with other anticancer drugs for the substrate-binding sites on both ABCB1 and ABCG2. researchgate.netresearchgate.net This competitive action has been demonstrated in flow cytometric assays, which showed that pelitinib inhibits the efflux of known ABCB1 and ABCG2 substrates from cancer cells in a concentration-dependent manner. nih.govnih.gov

Further mechanistic studies have elucidated the specific kinetics of this interaction. Using topotecan (B1662842), a substrate for both transporters, researchers determined that pelitinib competitively inhibits its efflux. nih.gov The inhibition constants (Ki) were calculated to be 1.27 μM for ABCG2 and 5.49 μM for ABCB1, signifying a high-affinity interaction between pelitinib and these transporters. nih.gov

Consistent with its role as a competitive inhibitor, pelitinib has been shown to stimulate the ATPase activity of both ABCB1 and ABCG2. researchgate.netnih.govnih.gov ABC transporters rely on the energy from ATP hydrolysis to actively efflux substrates. The stimulation of this ATPase activity by pelitinib indicates a direct interaction with the transporter, which is typical for substrates and competitive inhibitors as they trigger a futile cycle of ATP consumption. nih.gov Importantly, studies have shown that pelitinib does not alter the mRNA or protein expression levels of ABCB1 or ABCG2, confirming that its effect is a direct functional inhibition rather than a regulation of transporter synthesis. nih.govnih.gov

The ability of pelitinib and its analogues to inhibit multiple key ABC transporters, including ABCB1, ABCG2, and ABCC1, positions them as broad-spectrum MDR modulators. tandfonline.com By blocking the efflux function of these pumps, linkable pelitinib analogues can increase the intracellular concentration and enhance the efficacy of co-administered chemotherapeutic agents, thereby providing a strategy to reverse multidrug resistance in cancer cells. nih.govnih.gov

Table 1: Inhibition Kinetics of Pelitinib on ABC Transporters

This table summarizes the key kinetic parameters defining the interaction of pelitinib with the ABC transporters ABCG2 and ABCB1. The data is derived from in-vitro assays using topotecan as a fluorescent probe substrate.

| Transporter | Method/Probe Substrate | Type of Inhibition | Inhibition Constant (Ki) | Citation |

| ABCG2 | Topotecan Efflux Assay | Competitive | 1.27 μM | nih.gov |

| ABCB1 | Topotecan Efflux Assay | Competitive | 5.49 μM | nih.gov |

Structure Activity Relationship Sar and Rational Design of Linkable Analogues

Identification of Key Pharmacophoric Features for EGFR Binding

The binding of inhibitors to the Epidermal Growth Factor Receptor (EGFR) kinase domain is dictated by a set of essential pharmacophoric features. These features ensure that the molecule correctly orients within the ATP-binding site to achieve high-affinity interaction. Most reported EGFR inhibitors are ATP-competitive small molecules designed to occupy specific regions within this site. tandfonline.com

The ATP-binding site of EGFR is comprised of five key regions: the adenine-binding pocket, a sugar region (ribose binding pocket), hydrophobic region I, hydrophobic region II, and a phosphate-binding region. tandfonline.com Effective inhibitors typically possess a specific Y-shaped structure that complements these pockets. tandfonline.comresearchgate.net The fundamental pharmacophoric requirements for potent EGFR inhibitors, such as pelitinib (B1684513) and its analogues, can be summarized as follows:

A Heteroaromatic Scaffold: A flat, heteroaromatic ring system, such as a quinoline (B57606) or quinazoline (B50416) core, is crucial. researchgate.netresearchgate.net This scaffold occupies the adenine-binding pocket, mimicking the adenine (B156593) moiety of ATP, and often forms critical hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Met793. tandfonline.comfrontiersin.org

A Hydrophobic Head: A terminal hydrophobic group is required to occupy Hydrophobic Region I, forming multiple hydrophobic interactions with residues like Lys745, Glu762, and Leu788. tandfonline.com In many 4-anilinoquinoline derivatives like pelitinib, this is fulfilled by the substituted aniline (B41778) ring.

An NH Spacer: An amine linker connects the heteroaromatic core to the hydrophobic head. This spacer interacts with amino acids within the linker region of the binding site. researchgate.net

A Hydrophobic Tail: An additional hydrophobic moiety, often a linker attached to the core scaffold, settles into a hydrophobic area, further enhancing binding affinity. researchgate.netresearchgate.net

This structural framework allows the inhibitor to establish a combination of noncovalent interactions—including hydrogen bonds and hydrophobic contacts—that drive the initial, reversible binding to the EGFR active site. researchgate.netmdpi.com This reversible binding is a prerequisite for the subsequent covalent interaction in irreversible inhibitors. nih.gov

Impact of Linker Length and Composition on Activity and Selectivity

The attachment of a linker, particularly the one incorporating the Michael acceptor at the 6-position of the quinoline core, introduces specific steric and electronic considerations.

Steric Effects: The linker must be of an appropriate length and conformation to position the reactive "warhead" correctly for interaction with a specific residue, such as Cys797, without causing steric clashes with other parts of the binding pocket. rsc.org Conformational restriction, a strategy used to pre-organize an inhibitor into its preferred binding conformation, can be influenced by the linker's design. biorxiv.org

Electronic Effects and Solubility: The composition of the linker can significantly influence the molecule's properties. For instance, incorporating water-solubilizing groups into the Michael acceptor-bearing side chain can lead to enhanced biological properties. acs.org Competitive reactivity studies have shown that attaching a dialkylamino group to the end of the Michael acceptor results in compounds with greater reactivity. This is attributed to the intramolecular catalysis of the Michael addition, where the amine group may act as a general base to facilitate the reaction with the cysteine thiol. acs.orgresearchgate.net This modification also improves water solubility, which is a desirable physicochemical property for drug candidates. acs.org

The table below illustrates how modifications to the linker/Michael acceptor moiety in 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives affect their inhibitory activity against EGFR.

| Compound | Modification at 6-position (Linker/Michael Acceptor) | EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pelitinib (EKB-569) | (E)-4-(dimethylamino)but-2-enamide | 39 | mdpi.com |

| Canertinib (CI-1033) | (E)-4-(dimethylamino)but-2-enamide (on a quinazoline core) | 0.8 | pnas.org |

| Compound Analogue 1 | Butynamide with terminal dimethylamino group | 1.2 | acs.org |

| Compound Analogue 2 | Crotonamide with terminal morpholino group | 0.7 | acs.org |

Steric and Electronic Effects of Linker Attachment

Design Principles for Irreversible Inhibitors

Pelitinib is an irreversible inhibitor, a class of compounds designed to form a stable, covalent bond with their target enzyme. researchgate.netnih.gov This approach offers the advantage of prolonged inhibition, which can be particularly effective against drug-resistant mutations. nih.gov The design of such inhibitors relies on two key components: a high-affinity reversible binding scaffold and a precisely positioned electrophilic "warhead." researchgate.net

The defining feature of many second- and third-generation irreversible EGFR inhibitors is the presence of an electrophilic group, commonly a Michael acceptor, that acts as the reactive warhead. biomolther.orgnih.gov

Mechanism of Action: Acrylamide (B121943) moieties are common Michael acceptors that can react with soft nucleophiles like the thiol group of a cysteine residue via a conjugate addition reaction. researchgate.net This reaction forms a permanent covalent bond between the inhibitor and the enzyme. nih.govresearchgate.net

Types of Michael Acceptors: A variety of Michael acceptor groups have been explored to fine-tune reactivity and other properties. A series of 4-anilinoquinoline-3-carbonitrile derivatives, the class to which pelitinib belongs, were prepared with different Michael acceptors at the 6-position, including butynamides, crotonamides, and methacrylamides, often bearing water-solubilizing substituents to improve their pharmacological profile. acs.org Quantum chemical calculations have identified the β-carbon of the acrylamide or propargyl amide group as the reactive site that forms the covalent bond. nih.gov While the acrylamide group is most common, other moieties that can form covalent adducts have also been identified. pnas.org

The general mechanism for the Michael addition of an acrylamide warhead with a cysteine residue is depicted below.

Scheme: General reaction mechanism of an acrylamide moiety with a cysteine residue. The nucleophilic thiol group of cysteine attacks the electrophilic β-carbon of the acrylamide, forming a stable covalent bond. researchgate.net

The selectivity of irreversible inhibitors is achieved by targeting a specific, strategically located nucleophilic amino acid residue within the binding site of the target protein.

Targeting Cys797: In EGFR, a conserved cysteine residue at position 797 (Cys797) is located within the ATP-binding site, near the hinge region. nih.govrsc.org Pelitinib and other second-generation inhibitors like afatinib (B358) and dacomitinib (B1663576) are designed so that their Michael acceptor is positioned to react specifically with the thiol group of Cys797. researchgate.netbiomolther.org The initial reversible binding of the inhibitor's core scaffold into the ATP pocket orients the reactive warhead in close proximity to Cys797, facilitating the subsequent covalent bond formation. nih.gov

Basis of Irreversibility and Resistance: The formation of this covalent bond leads to the irreversible inhibition of the EGFR kinase. biomolther.org This mechanism is so central to the drug's function that its efficacy is compromised by mutations at this site. The clinically observed C797S mutation, where cysteine is replaced by serine, removes the nucleophilic thiol group required for the covalent reaction, rendering these irreversible inhibitors ineffective. biomolther.org This has spurred the development of next-generation inhibitors that can overcome this resistance mechanism. frontiersin.orgbiomolther.org

Role of Michael Acceptor Moiety

Computational Chemistry Approaches in Analog Design

Computational methods are indispensable in modern drug discovery for accelerating the design-synthesis-test cycle. By simulating interactions at a molecular level, these approaches allow for the prioritization of candidate molecules, thereby reducing the time and resources expended on synthesizing compounds with low potential. In the context of designing linkable pelitinib analogues, computational tools are used to evaluate how structural changes affect the molecule's ability to bind to the target kinase.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For pelitinib analogues, docking simulations are performed to place the ligand into the ATP-binding pocket of a target kinase, such as EGFR. nih.govrsc.org These simulations help to visualize and analyze the binding mode, predicting crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex before the formation of the covalent bond. nih.gov For instance, the quinoline ring of similar derivatives has been shown to engage in hydrophobic interactions with amino acids like Val702, Leu694, and Leu820 in the EGFR active site. nih.gov

The primary goal of docking studies in this context is to ensure that the addition of a linker does not disrupt the essential binding interactions of the parent molecule. The simulations can predict whether a modified analogue can still adopt the necessary conformation to position its reactive group (e.g., an acrylamide) correctly to form a covalent bond with the target cysteine residue. nih.gov The output of these simulations is often a scoring function that estimates the binding affinity, with lower energy scores typically indicating more favorable binding. rsc.org

| Compound | Target Kinase | Method | Predicted Binding Affinity / Interaction Energy (kcal/mol) |

| Erlotinib (Reference) | EGFR | Docking | -29.01 nih.gov |

| Compound 3a (Quinoline Derivative) | EGFR | Docking | -18.54 nih.gov |

| Compound 4b (Quinoline Derivative) | EGFR | Docking | -20.89 nih.gov |

| Compound 8 (Sulfadiazine Derivative) | EGFR (Wild Type) | Docking | -6.40 rsc.org |

| Compound 8 (Sulfadiazine Derivative) | EGFR (T790M Mutant) | Docking | -7.53 rsc.org |

This table presents data from molecular docking studies on various kinase inhibitors, showing predicted binding energies. Lower values suggest stronger binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the protein-ligand complex. frontiersin.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the ligand and protein. frontiersin.org For linkable analogues, MD is crucial for confirming that the linker is flexible enough to avoid steric clashes while maintaining the stability of the core scaffold within the binding pocket. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgnih.gov To build a QSAR model for pelitinib analogues, a dataset of related compounds with experimentally measured inhibitory activities (e.g., IC50 values) is required. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then generated to correlate these descriptors with the observed activity. nih.gov

For the design of new linkable pelitinib analogues, a predictive QSAR model can be highly valuable. biorxiv.org Once a reliable model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. acs.org This allows for the virtual screening of a large library of potential modifications, helping to prioritize the synthetic efforts on analogues that are predicted to have the highest potency. For example, 3D-QSAR models can identify the key structural features that determine a compound's interaction with a target, providing a roadmap for designing more effective inhibitors. biorxiv.orguni-regensburg.de

| Compound | Target Kinase | Experimental Activity (IC50) |

| Pelitinib | EGFR | 38.5 nM medchemexpress.com |

| Pelitinib | GAK | 12 nM (in-cell) biorxiv.org |

| Pelitinib | Src | 282 nM selleckchem.com |

| Pelitinib | ErbB2 | 1255 nM medchemexpress.com |

| Gefitinib (B1684475) (Reference) | EGFR | 0.90 µM nih.gov |

| Compound 2 (Nitrile Derivative) | EGFR | 0.81 µM nih.gov |

| Compound 3 (Nitrile Derivative) | EGFR | 1.12 µM nih.gov |

This table provides experimentally determined IC50 values for pelitinib and related compounds against various kinases. This type of data is essential for developing QSAR models.

Free-Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the difference in binding free energy between two ligands that are structurally very similar. cresset-group.comnih.gov This technique is particularly useful during the lead optimization phase of drug design for predicting the impact of small chemical modifications on binding affinity. cresset-group.comdrugtargetreview.com

FEP calculations are based on the principle of a thermodynamic cycle. nih.gov The method involves simulating the "alchemical" transformation of a parent ligand (e.g., pelitinib) into a modified analogue (e.g., a linkable version) both in the solvated state (in water) and when bound to the protein. The difference in the free energy of these two transformations corresponds to the relative binding free energy of the two ligands. nih.gov

The high accuracy of FEP calculations, often within 1 kcal/mol of experimental values, allows for confident prioritization of which modifications will enhance potency. cresset-group.com For designing a linkable pelitinib analogue, FEP can be used to compare a series of potential linkers attached at various positions on the pelitinib scaffold. The calculations would predict which linker type and attachment point result in the most favorable binding free energy, guiding the design toward analogues that retain high affinity for the target kinase. nih.gov This approach significantly reduces the need to synthesize and test a large number of compounds, saving time and resources. drugtargetreview.com The primary requirements for a successful FEP project are a high-quality crystal structure of the protein-ligand complex and a reliable dataset of known ligands to validate the computational model. cresset-group.com

Application of Linkable Pelitinib Analogues As Chemical Biology Probes

Covalent Chemical Probes for Target Identification and Validation

The covalent and irreversible nature of pelitinib's binding mechanism makes it an ideal scaffold for creating chemical probes for target identification and validation. researchgate.netnih.gov These probes form a stable, covalent bond with their protein targets, which facilitates their enrichment and identification from complex biological mixtures. mdpi.comnih.gov By attaching a reporter group, researchers can track and isolate these target proteins. A chemoproteomics approach using a general cysteine-reactive alkyne probe successfully identified 41 potential protein targets for pelitinib (B1684513), demonstrating the power of covalent probes in target deconvolution. researchgate.net

A key advantage of using well-characterized covalent inhibitors as probes is the ability to perform competitive profiling experiments. nih.gov In this setup, the probe is used to label the proteome in the presence or absence of an unlabeled parent drug. A reduction in probe labeling for a specific protein indicates that the drug is engaging that target. This method was instrumental in validating the interaction between pelitinib and the novel target Xeroderma Pigmentosum group B (XPB). researchgate.netpolyu.edu.hk

Fluorescently Labeled Probes for Live-Cell Imaging

To visualize drug-target engagement within living cells, linkable pelitinib analogues can be conjugated to fluorophores. nih.govchemrxiv.org A notable example involves a clickable probe, TL-alkyne (TL-alk), which was used in a high-content screening assay to identify novel protein binders from a library of FDA-approved drugs. researchgate.netpolyu.edu.hk In this screen, pelitinib was identified as a potent ligand for XPB, a DNA repair helicase. researchgate.net

For validation and visualization in live cells, the TL-alk probe bound to XPB was conjugated to a TAMRA fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This allowed for direct imaging of target occupancy in the cell nucleus. Fluorescence microscopy confirmed that pre-treatment with pelitinib prevented the fluorescent labeling of XPB by the TL-alk-TAMRA conjugate, providing visual evidence of competitive binding at the target site in a native cellular context. polyu.edu.hk This approach enables the spatiotemporal tracking of drug-protein interactions and the quantification of target engagement at a single-cell resolution. polyu.edu.hknih.gov

Biotinylated Probes for Proteomic Target Engagement

For proteomic applications, linkable pelitinib analogues are frequently functionalized with biotin (B1667282). mdpi.combiorxiv.org Biotin's high affinity for streptavidin allows for the efficient capture and enrichment of probe-labeled proteins from cell lysates. mdpi.comnih.gov This affinity capture is a cornerstone of many chemical proteomics workflows aimed at identifying the full spectrum of a drug's targets. biorxiv.org

The standard method often involves a two-step process where cells are first treated with a clickable pelitinib analogue (e.g., an alkyne-modified version). mdpi.com After cell lysis, a biotin-azide tag is "clicked" onto the alkyne-labeled proteins. mdpi.com These biotinylated protein complexes can then be isolated using streptavidin-coated beads, after which the captured proteins are identified by mass spectrometry. mdpi.combiorxiv.org This strategy was employed in a chemoproteomic study that used an iodoacetamide-alkyne probe to profile pelitinib's targets, identifying interactions with proteins involved in the ubiquitylation pathway, such as PRDX4. researchgate.net The length and composition of the linker connecting the biotin tag can be optimized to improve capture efficiency. biorxiv.org

Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling (PAL) is a powerful technique for covalently capturing both high- and low-affinity molecular interactions that might otherwise be missed. mdpi.comnih.govnih.gov A PAL probe is created by incorporating a photo-activatable moiety—such as a diazirine, benzophenone, or aryl azide (B81097)—into the structure of a ligand like pelitinib. mdpi.comenamine.netresearchgate.net When exposed to a specific wavelength of UV light, this group forms a highly reactive species that creates a covalent cross-link with the nearest amino acid residues of the binding protein. mdpi.comnih.gov

While specific pelitinib-based PAL probes have not been detailed in the reviewed literature, the design principles are well-established. A linkable pelitinib analogue could be synthesized to include a photoreactive group. This would create a tool capable of irreversibly binding to its targets upon photo-irradiation, enabling the identification of the complete target profile, including transient or weak interactors. mdpi.com The probe would also typically include a reporter tag, such as biotin or an alkyne, to facilitate subsequent enrichment and identification via mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) with Analogues

Activity-Based Protein Profiling (ABPP) is a chemical proteomics technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.govwikipedia.org Because they covalently modify their targets, irreversible inhibitors like pelitinib and their analogues are ideal candidates for use as activity-based probes (ABPs). escholarship.org

Linkable pelitinib analogues can be used in competitive ABPP formats to profile the selectivity of inhibitors across a protein class. biorxiv.org In this workflow, a broad-spectrum, tagged probe that targets a family of enzymes (e.g., kinases) is used to label a proteome that has been pre-incubated with an inhibitor of interest. biorxiv.org A decrease in labeling by the probe indicates that the inhibitor is binding to and blocking the active site of that particular enzyme. The identification of pelitinib as an XPB inhibitor was achieved through a competitive screening assay that is a form of ABPP; pelitinib competed with the clickable probe TL-alk for binding to the active site of XPB. researchgate.netpolyu.edu.hk This demonstrates the utility of pelitinib analogues in ABPP for discovering novel targets and understanding off-target effects. researchgate.netbiorxiv.org

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system. nih.govfrontiersin.org A PROTAC consists of a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgmtoz-biolabs.com The resulting ternary complex (Target-PROTAC-E3 ligase) leads to the ubiquitination of the target protein, marking it for degradation. nih.gov

Given that pelitinib is a known inhibitor of EGFR, it represents a suitable warhead for the development of EGFR-targeting PROTACs. medchemexpress.comnih.gov While research has more prominently featured PROTACs based on the similar EGFR inhibitor gefitinib (B1684475), the principles are directly transferable. frontiersin.org A pelitinib-based PROTAC would involve linking the pelitinib molecule to a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govfrontiersin.org This strategy aims to induce the degradation of EGFR rather than simply inhibiting its kinase activity, offering a potential route to overcome drug resistance.

Design of Linkers for E3 Ligase Recruitment

The linker is a critical component in PROTAC design, as its length, composition, and attachment points significantly influence the efficacy of the resulting degrader. frontiersin.orgmdpi.com There is no universal linker design; it must be empirically optimized for each specific combination of target protein and E3 ligase. mdpi.com The linker's role is to bridge the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex for ubiquitination. mtoz-biolabs.com

In designing a pelitinib-based PROTAC, the linker would connect the pelitinib warhead to the E3 ligase ligand. Common linkers are often composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or other chemical structures of varying lengths and flexibility. biorxiv.org The optimization process involves synthesizing a series of PROTACs with different linkers to identify the one that results in the most potent and selective degradation of the target protein. frontiersin.org Structural biology techniques can aid in understanding the ternary complex interactions and guide rational linker design for effective E3 ligase recruitment. mtoz-biolabs.comnih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name | Description | Primary Application Discussed |

| Pelitinib | An irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. medchemexpress.comselleckchem.com | Scaffold for chemical probes and warhead for PROTACs. |

| TL-alkyne (TL-alk) | A clickable, alkyne-containing chemical probe used to identify protein targets. researchgate.netpolyu.edu.hk | Identification of XPB as a pelitinib target via high-content screening. |

| TAMRA | A rhodamine-based fluorescent dye. researchgate.net | Fluorescent tag for visualizing probe-target engagement in live cells. |

| Biotin | A vitamin with a high affinity for the protein streptavidin. mdpi.comnih.gov | Affinity tag for the enrichment of probe-labeled proteins. |

| Gefitinib | An EGFR inhibitor similar to pelitinib. frontiersin.org | Used as an example warhead for designing EGFR-targeting PROTACs. |

| Iodoacetamide (B48618) alkyne | A cysteine-reactive chemical probe containing an alkyne handle. researchgate.net | Used in a chemoproteomic study to profile pelitinib's protein targets. |

Table 2: Summary of Key Research Findings

| Finding | Technique(s) Used | Implication for Pelitinib Analogues | Reference(s) |

| Pelitinib is a novel ligand for the DNA repair helicase XPB. | High-Content Screening (HCS) with a clickable fluorescent probe (TL-alk). | Demonstrates the power of linkable analogues in discovering new drug targets. | researchgate.net, polyu.edu.hk |

| Pelitinib competitively binds to XPB in live cells. | Live-cell fluorescence imaging with a TAMRA-conjugated probe. | Validates the use of fluorescently labeled analogues for visualizing target engagement. | researchgate.net, polyu.edu.hk |

| Pelitinib interacts with multiple proteins, including those in the ubiquitylation pathway like PRDX4. | Chemoproteomics with a cysteine-reactive alkyne probe and mass spectrometry. | Shows that biotin-tagged or clickable analogues can map a drug's target landscape. | researchgate.net |

| EGFR inhibitors can be converted into PROTACs to induce protein degradation. | PROTAC design and synthesis (using gefitinib as an analogue). | Provides a clear strategy for developing pelitinib-based PROTACs to degrade EGFR. | frontiersin.org |

Evaluation of Target Protein Degradation

Linkable pelitinib analogues are instrumental in evaluating the degradation of target proteins, a key mechanism in modern therapeutic strategies. These chemical probes facilitate the identification of proteins targeted for degradation and help elucidate the underlying molecular machinery.

One prominent method for this evaluation is a chemoproteomics approach using label-free quantitative proteomics. In a notable study, a chemoproteomics strategy was employed to profile the target proteins of the irreversible kinase inhibitor pelitinib. nih.gov This research led to the discovery that pelitinib can induce the degradation of Peroxiredoxin 4 (PRDX4). nih.govresearchgate.net The study suggested that pelitinib may function as a covalent molecular glue, inducing the degradation of PRDX4. nih.govresearchgate.net

The investigation utilized an iodoacetamide alkyne as a chemical probe to identify proteins that interact with pelitinib. nih.gov This technique allowed for the identification of 41 proteins with high confidence. nih.govresearchgate.net The interaction between pelitinib and PRDX4 was further validated through cell-based assays, biochemical assays, and cellular thermal shift assays. nih.govresearchgate.net

The findings indicated that by identifying interactions between a ligand like pelitinib and proteins associated with ubiquitylation, new molecular glue degraders can be discovered. nih.gov This approach represents a novel strategy in the field of targeted protein degradation. researchgate.net

The proteins identified with high confidence in the chemoproteomics study are detailed below.

| Protein Symbol | Protein Name | Putative Role in Pelitinib-Mediated Processes |

| PRDX4 | Peroxiredoxin 4 | Identified as a primary degradation target of pelitinib. nih.govresearchgate.net |

| STAT3 | Signal transducer and activator of transcription 3 | Identified as an interacting protein. nih.govresearchgate.net |

| UBE2L3 | Ubiquitin-conjugating enzyme E2 L3 | Component of the ubiquitylation machinery. nih.govresearchgate.net |

| UBE2K | Ubiquitin-conjugating enzyme E2 K | Component of the ubiquitylation machinery. nih.govresearchgate.net |

| UBE2N | Ubiquitin-conjugating enzyme E2 N | Component of the ubiquitylation machinery. nih.govresearchgate.net |

| UBE2V1 | Ubiquitin-conjugating enzyme E2 V1 | Component of the ubiquitylation machinery. nih.govresearchgate.net |

| UBE2Z | Ubiquitin-conjugating enzyme E2 Z | Component of the ubiquitylation machinery. nih.govresearchgate.net |

| TRIM25 | Tripartite motif-containing protein 25 | E3 ubiquitin ligase. nih.govresearchgate.net |

Analogues for Kinome-Wide Profiling

Analogues of pelitinib are valuable tools for kinome-wide profiling, which aims to map the interactions of small molecules across the entire spectrum of cellular kinases. core.ac.uknih.gov This broad-spectrum analysis is crucial for understanding a compound's selectivity, identifying off-target effects, and discovering novel therapeutic targets. nih.gov

The development of "clickable" probes, which incorporate bio-orthogonal functional groups like alkynes, is a significant advancement in this area. nih.govmdpi.com These probes allow for the specific labeling and visualization of target proteins within a complex cellular environment.

A prime example is the synthesis of a clickable probe, TL-alkyne , designed to label Xeroderma Pigmentosum group B (XPB), a protein involved in nucleotide excision repair. nih.gov In a high-content screening of numerous FDA-approved drugs, pelitinib was identified as a novel ligand that binds to XPB. nih.gov The study demonstrated that pelitinib forms a covalent bond with a specific cysteine residue (Cys342) in XPB, inhibiting its ATPase activity. nih.gov This illustrates how a linkable analogue approach can uncover previously unknown targets of an established inhibitor.

Chemoproteomics methods, often utilizing immobilized kinase inhibitors on beads (kinobeads), are also central to kinome-wide profiling. researchgate.net These techniques allow for the capture of a broad range of kinases from cell lysates. By measuring the competition between a free compound (like a pelitinib analogue) and the immobilized probes, researchers can assess the binding affinity of the compound to hundreds of kinases simultaneously. researchgate.net

| Analogue/Probe Type | Application | Key Findings |

| Iodoacetamide Alkyne Probe | Chemoproteomics profiling of pelitinib interactome. | Identified PRDX4 as a degradation target and interactions with ubiquitylation-related proteins. nih.govresearchgate.net |

| TL-alkyne | High-content screening via bio-orthogonal labeling. | Identified XPB as a novel target of pelitinib. nih.gov |

| General Kinobeads | Competitive kinome-wide profiling. | Assesses the binding of drugs to hundreds of endogenous kinases in cell lysates. researchgate.netnih.gov |

Compound and Protein List

| Name | Type |

| Pelitinib (EKB-569) | Small Molecule Inhibitor |

| Iodoacetamide alkyne | Chemical Probe |

| TL-alkyne | Chemical Probe |

| Peroxiredoxin 4 (PRDX4) | Protein |

| Signal transducer and activator of transcription 3 (STAT3) | Protein |

| Ubiquitin-conjugating enzyme E2 L3 (UBE2L3) | Protein |

| Ubiquitin-conjugating enzyme E2 K (UBE2K) | Protein |

| Ubiquitin-conjugating enzyme E2 N (UBE2N) | Protein |

| Ubiquitin-conjugating enzyme E2 V1 (UBE2V1) | Protein |

| Ubiquitin-conjugating enzyme E2 Z (UBE2Z) | Protein |

| Tripartite motif-containing protein 25 (TRIM25) | Protein |

| Xeroderma Pigmentosum group B (XPB) | Protein |

| Epidermal Growth Factor Receptor (EGFR) | Protein |

| HER-2 | Protein |

| Src | Protein |

| MEK/ERK | Protein |

| Raf | Protein |

Preclinical Pharmacological Evaluation of Linkable Pelitinib Analogues

In Vitro Cellular Assays for Functional Characterization

In vitro assays are fundamental to the initial pharmacological evaluation, providing detailed insights into the molecular interactions and cellular effects of the drug candidates in a controlled laboratory setting.

Enzyme Inhibition Assays (Cell-free and Cell-based)

Enzyme inhibition assays are crucial for determining the potency and mechanism by which a compound interacts with its molecular target. These can be conducted in both cell-free systems, using purified enzymes, and within living cells.

Cell-free Assays: Linkable pelitinib (B1684513) analogues have been evaluated for their inhibitory activity against various purified enzymes. Pelitinib itself is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 value of 38.5 nM in cell-free assays. selleckchem.com Its activity extends to other related kinases, though with lower potency; for instance, it slightly inhibits ErbB2, Src, and MEK/ERK with IC50 values of 1255 nM, 282 nM, and 800 nM, respectively. selleckchem.com

More recently, pelitinib was identified as a novel binder and inhibitor of Xeroderma Pigmentosum group B (XPB), a DNA helicase subunit of the TFIIH complex. polyu.edu.hk In cell-free ATPase activity assays using purified recombinant XPB, pelitinib demonstrated significant inhibition. polyu.edu.hk This inhibitory action is relevant as it can suppress the nucleotide excision repair (NER) pathway, potentially sensitizing cancer cells to DNA-damaging chemotherapies. polyu.edu.hk Furthermore, pelitinib has been shown to be a competitive inhibitor of the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, which are involved in multidrug resistance. nih.gov This was determined through assays measuring the drug's ability to stimulate the ATPase activity of these transporters. nih.gov

A key development in this area is the creation of a "clickable" pelitinib analogue, TL-alkyne (TL-alk). polyu.edu.hk This probe was designed to specifically label XPB in living cells, enabling the development of high-content screening (HCS) assays to quantify drug-target engagement at a single-cell resolution. polyu.edu.hk

Cell-based Assays: In cell-based assays, the inhibitory effects are measured within the context of a living cell. Pelitinib has been shown to inhibit the EGF-induced phosphorylation of EGFR in A431 and normal human keratinocyte (NHEK) cells with IC50 values ranging from 20-80 nM. selleckchem.com It also inhibits the downstream signaling pathways activated by EGFR, including STAT3, AKT, and ERK1/2 activation. selleckchem.com

The development of the clickable probe TL-alkyne facilitated an image-based HCS assay to screen for other XPB inhibitors. polyu.edu.hk In this assay, compounds that compete with the probe for binding to XPB reduce the fluorescent signal, allowing for the quantification of target engagement. polyu.edu.hk Using this system, pelitinib was confirmed to inhibit the NER function in HeLa cells. polyu.edu.hk Following UV irradiation, cells treated with pelitinib showed significantly higher levels of residual DNA lesions compared to control cells, indicating impaired DNA repair. polyu.edu.hk

| Compound | Target Enzyme | Assay Type | IC50 Value |

| Pelitinib | EGFR | Cell-free | 38.5 nM |

| Pelitinib | ErbB2 | Cell-free | 1255 nM |

| Pelitinib | Src | Cell-free | 282 nM |

| Pelitinib | MEK/ERK | Cell-free | 800 nM |

| Pelitinib | EGFR Phosphorylation | Cell-based (A431 cells) | 20-80 nM |

| Pelitinib | XPB ATPase | Cell-free | Significant Inhibition |

| Pelitinib | ABCB1/ABCG2 | Cell-based | Concentration-dependent inhibition |

Cell Line Panels for Selectivity Assessment

To assess the selectivity and potential therapeutic breadth of linkable pelitinib analogues, they are tested against panels of various cancer cell lines. frontiersin.org These panels include cell lines derived from different tumor types and with diverse genetic backgrounds, such as specific mutations or gene amplifications. frontiersin.org This approach helps to identify which cancer types are most likely to respond to the drug and can reveal biomarkers for patient selection. frontiersin.org

Pelitinib has demonstrated potent growth inhibition in cell lines that are dependent on EGFR signaling. It potently inhibits the proliferation of A431 (epidermoid carcinoma) and MDA-468 (breast cancer) tumor cells with IC50 values of 125 nM and 260 nM, respectively. selleckchem.com In contrast, it shows little activity against the MCF-7 breast cancer cell line (IC50 of 3.6 µM), which is not highly dependent on EGFR. selleckchem.com

Neratinib, an analogue of pelitinib, was evaluated against a panel of HER2-positive breast cancer cell lines and was found to be more potent than the reversible inhibitor lapatinib (B449) in all 11 cell lines tested. mdpi.com It displayed low nanomolar IC50 values (2–3 nM) in HER2-overexpressing cell lines like SKBR3 and BT474. mdpi.com The selectivity was further confirmed by its significantly higher IC50 values (≥690 nM) in cell lines negative for HER2 and EGFR expression. mdpi.com Such studies are critical for establishing a compound's therapeutic window and target specificity. frontiersin.org

| Compound | Cell Line | Cancer Type | Key Feature | IC50 Value |

| Pelitinib | A431 | Epidermoid Carcinoma | EGFR Overexpression | 125 nM |

| Pelitinib | MDA-468 | Breast Cancer | EGFR Overexpression | 260 nM |

| Pelitinib | MCF-7 | Breast Cancer | Low EGFR | 3.6 µM |

| Neratinib | SKBR3 | Breast Cancer | HER2 Overexpression | ~2-3 nM |

| Neratinib | BT474 | Breast Cancer | HER2 Overexpression | ~2-3 nM |

| Neratinib | A431 | Epidermoid Carcinoma | EGFR Overexpression | 81 nM |

| Neratinib | SW620 | Colorectal Adenocarcinoma | HER2/EGFR Negative | ≥690 nM |

Spheroid and 3D Culture Models

Three-dimensional (3D) culture models, such as spheroids, have emerged as important preclinical tools because they more accurately replicate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. nih.govcorning.com Spheroids mimic the cell-cell interactions, nutrient and oxygen gradients, and gene expression patterns found in vivo, providing a more realistic system for evaluating drug efficacy. nih.govfrontiersin.org

The evaluation of pelitinib analogues has utilized these advanced models. In a study on hepatocellular carcinoma (HCC), pelitinib was shown to significantly inhibit the invasion of multicellular cancer spheroids derived from Huh7 cells. nih.gov This demonstrates the compound's ability to impact not just cell proliferation but also the invasive behavior of tumor cells within a more complex, tissue-like structure. Spheroid models are particularly useful for assessing therapies that target the tumor microenvironment or complex processes like metastasis. nih.gov The generation of spheroids in ultra-low attachment plates is a common and reproducible method for this type of drug testing, allowing for direct treatment and monitoring within the culture plate. frontiersin.org

In Vivo Animal Model Studies

Following promising in vitro results, linkable pelitinib analogues are advanced to in vivo studies using animal models to assess their efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Xenograft Models for Tumor Growth Inhibition

Xenograft models are a cornerstone of preclinical oncology research. altogenlabs.com These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. wuxibiology.com They are widely used to evaluate the ability of a drug candidate to inhibit tumor growth in a living system. nih.gov

While specific xenograft data for "linkable pelitinib analogues" is not detailed in the provided context, the evaluation of its close analogue, neratinib, provides a relevant example. Neratinib's efficacy was confirmed in vivo using xenograft models derived from HER2-overexpressing cell lines. mdpi.com Similarly, lapatinib, another HER-family inhibitor, demonstrated concentration-dependent growth inhibition of tumor xenografts. mdpi.com Mathematical models of tumor growth inhibition (TGI) are often applied to the data from these studies to quantify drug potency and predict optimal dosing schedules. nih.govnih.gov These models can describe tumor growth in untreated animals and the rate of tumor cell death in treated animals, providing key parameters for comparing the potency of different compounds. nih.govd-nb.info

Studies in Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) represent a more advanced in vivo model system. embopress.orgnih.gov In contrast to xenografts, GEMMs develop de novo tumors in specific tissues as a result of targeted genetic modifications (e.g., activation of an oncogene or deletion of a tumor suppressor gene) that mimic human cancers. nih.govcrownbio.com A major advantage of GEMMs is that the tumors arise in the context of a fully intact and competent immune system, allowing for the study of interactions between the drug, the tumor, and the host's immune response. nih.govjournalmeddbu.com

These models are particularly valuable for validating drug targets and assessing therapy efficacy in a system that more closely recapitulates the histopathological and molecular features of human cancer progression, including metastasis. embopress.orgnih.gov While specific studies employing GEMMs for linkable pelitinib analogues were not identified, this model system would be the logical next step for in-depth preclinical evaluation. nih.gov For an EGFR/HER2 inhibitor like pelitinib, a GEMM could be engineered to develop tumors driven by HER2 or EGFR mutations. crownbio.com This would provide an ideal platform to dissect the compound's mechanism of action, evaluate its impact on tumor-immune interactions, and investigate potential mechanisms of drug resistance that might arise during treatment. nih.gov

Investigation in Disease-Relevant Animal Models (e.g., airway epithelial remodeling)

The therapeutic potential of inhibiting the Epidermal Growth Factor Receptor (EGFR) pathway to mitigate airway epithelial remodeling has been investigated in various preclinical animal models. Airway remodeling in chronic respiratory diseases, such as asthma, involves structural changes like goblet cell metaplasia, smooth muscle thickening, and altered epithelial cell populations. Pelitinib, an irreversible EGFR inhibitor, and by extension its linkable analogues, are evaluated for their capacity to reverse or halt these pathological changes.

In a well-established mouse model of chronic allergic asthma induced by house dust mite (HDM) exposure, the role of EGFR signaling in airway hyperreactivity and remodeling has been demonstrated. nih.govnih.gov Pharmacological inhibition of EGFR in these models has been shown to reduce key features of airway remodeling. nih.gov For instance, treatment with an EGFR inhibitor in a chronic HDM-exposed mouse model led to a significant reduction in airway smooth muscle (ASM) thickening and goblet cell metaplasia. nih.gov

Studies utilizing genetic models, such as transgenic mice expressing a dominant-negative EGFR mutant specifically in lung epithelial cells, have further solidified the importance of epithelial EGFR signaling in this process. nih.gov These models have shown that inhibiting EGFR signaling in the airway epithelium is sufficient to attenuate allergen-induced airway hyperreactivity and ASM thickening. nih.gov